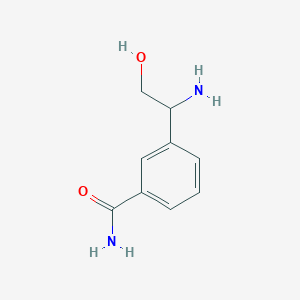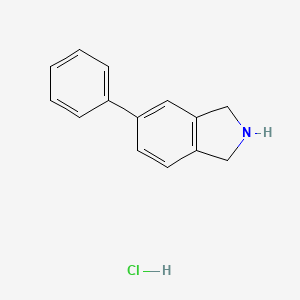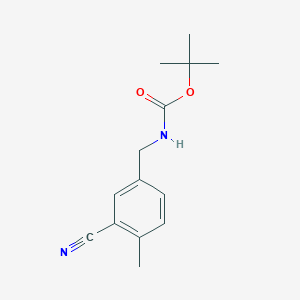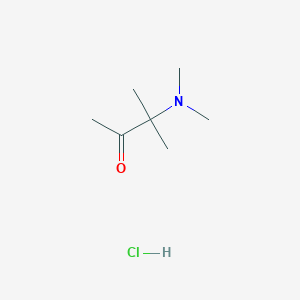
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride is an organic compound with a molecular formula of C6H14ClNO. It is a hydrochloride salt form of 3-(dimethylamino)-3-methylbutan-2-one, which is a tertiary amine. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-3-methylbutan-2-one hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as 3-methyl-2-butanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction Setup: The reaction is set up in a suitable solvent, such as methanol or ethanol.
Addition of Reagents: Dimethylamine is added to the reaction mixture containing 3-methyl-2-butanone.
Reaction Conditions: The reaction is carried out at a specific temperature, usually around room temperature or slightly elevated, to facilitate the reaction.
Isolation of Product: The product is isolated by evaporating the solvent and purifying the resulting solid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields. The process may include:
Bulk Mixing: Large quantities of dimethylamine and 3-methyl-2-butanone are mixed in a reactor.
Controlled Reaction: The reaction is monitored and controlled to maintain optimal temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution Reagents: Various halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)-3-methylbutan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The exact pathways and targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylaminoacrolein: An organic compound with similar functional groups but different structural properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A compound used in peptide synthesis and as a crosslinking agent.
Uniqueness
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride is unique due to its specific structure and reactivity. It offers distinct advantages in certain chemical reactions and applications, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
3-(dimethylamino)-3-methylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)7(2,3)8(4)5;/h1-5H3;1H |
Clé InChI |
YMISLJKYWBFECT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



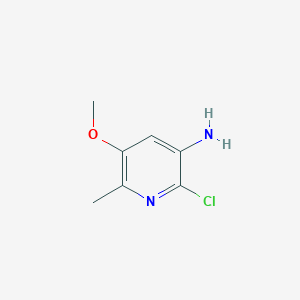




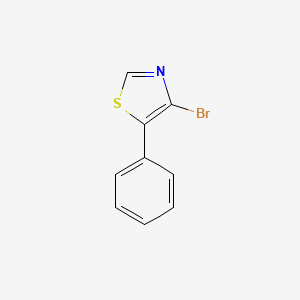
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
